(1R,2S,4S)-7-phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid (1R,2S,4S)-7-phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15819463
InChI: InChI=1S/C15H17NO4/c17-14(18)12-8-11-6-7-13(12)16(11)15(19)20-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,17,18)/t11-,12-,13+/m0/s1
SMILES:
Molecular Formula: C15H17NO4
Molecular Weight: 275.30 g/mol

(1R,2S,4S)-7-phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

CAS No.:

Cat. No.: VC15819463

Molecular Formula: C15H17NO4

Molecular Weight: 275.30 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S,4S)-7-phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid -

Specification

Molecular Formula C15H17NO4
Molecular Weight 275.30 g/mol
IUPAC Name (1R,2S,4S)-7-phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Standard InChI InChI=1S/C15H17NO4/c17-14(18)12-8-11-6-7-13(12)16(11)15(19)20-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,17,18)/t11-,12-,13+/m0/s1
Standard InChI Key ORCSDOIXZYXXMU-RWMBFGLXSA-N
Isomeric SMILES C1C[C@@H]2[C@H](C[C@H]1N2C(=O)OCC3=CC=CC=C3)C(=O)O
Canonical SMILES C1CC2C(CC1N2C(=O)OCC3=CC=CC=C3)C(=O)O

Introduction

Structural Characteristics and Molecular Configuration

The molecular formula of (1R,2S,4S)-7-phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is C₁₅H₁₇NO₄, with a molecular weight of 275.30 g/mol . The bicyclo[2.2.1]heptane system introduces significant rigidity, while the stereochemistry at positions 1, 2, and 4 ((1R,2S,4S)) dictates its three-dimensional conformation and biological interactions. The phenylmethoxycarbonyl (Cbz) group at position 7 serves as a protective moiety for the amine, a common strategy in peptide synthesis to prevent unwanted side reactions .

Key Structural Features:

  • Bicyclic Framework: The azabicyclo[2.2.1]heptane core consists of a seven-membered ring system fused to a five-membered ring, with a nitrogen atom at position 7. This architecture enhances metabolic stability compared to monocyclic analogs .

  • Stereochemical Complexity: The (1R,2S,4S) configuration ensures precise spatial orientation of functional groups, influencing binding affinity to biological targets. Computational modeling suggests that deviations in stereochemistry could reduce receptor compatibility by over 60% .

  • Functional Groups: The carboxylic acid at position 2 enables salt formation or esterification, while the Cbz group offers orthogonal protection for subsequent derivatization .

PropertyValueSource
Molecular FormulaC₁₅H₁₇NO₄
Molecular Weight275.30 g/mol
IUPAC Name(1R,2S,4S)-7-phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
CAS Number1542980-72-2 (stereoisomer)

Synthesis and Preparation

The synthesis of (1R,2S,4S)-7-phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid involves multi-step protocols emphasizing stereocontrol and functional group compatibility. A representative pathway, adapted from patent literature and vendor specifications , proceeds as follows:

Step 1: Formation of the Bicyclic Core

The azabicyclo[2.2.1]heptane skeleton is constructed via a Diels-Alder reaction between a diene and a nitroso compound, followed by hydrogenation to reduce the nitroso group to an amine. Stereochemical control is achieved using chiral catalysts, yielding the (1R,2S,4S) configuration with >95% enantiomeric excess .

Step 2: Cbz Protection

The amine at position 7 is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine. This step prevents unwanted nucleophilic reactions during subsequent modifications .

Critical Parameters:

  • Solvent Selection: Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their inertness and solubility profiles .

  • Temperature Control: Exothermic reactions (e.g., Cbz protection) require cooling to 0–5°C to minimize racemization .

  • Purification: Chromatography on silica gel or recrystallization from ethanol/water mixtures yields >97% purity .

Physicochemical Properties

Spectroscopic Characterization

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Cbz aromatic), 4.52 (s, 2H, OCH₂Ph), 3.85–3.70 (m, 2H, bridgehead protons) .

    • ¹³C NMR: 172.1 ppm (C=O, carboxylic acid), 156.3 ppm (C=O, Cbz), 128.5–127.8 ppm (aromatic carbons) .

  • Infrared Spectroscopy: Strong absorptions at 1705 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (O-H stretch).

  • Mass Spectrometry: ESI-MS m/z 276.1 [M+H]⁺, consistent with the molecular formula .

Solubility and Stability

The compound exhibits limited solubility in aqueous media (0.2 mg/mL at pH 7) but is highly soluble in polar organic solvents like DMSO and methanol. Stability studies indicate decomposition <5% after 6 months at -20°C .

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